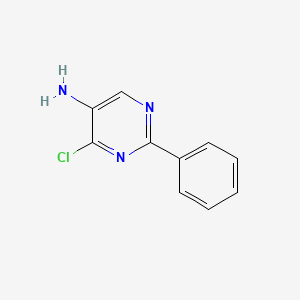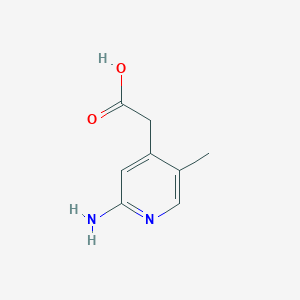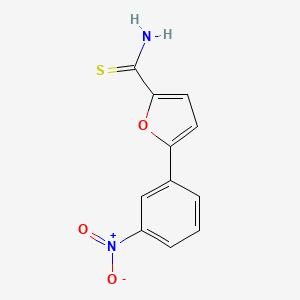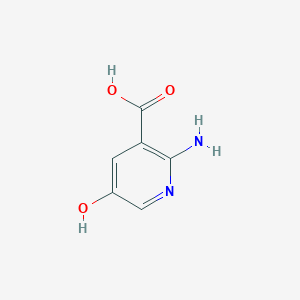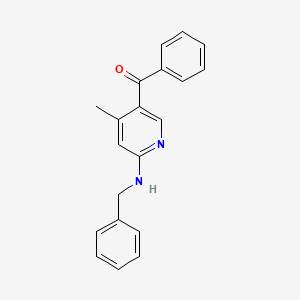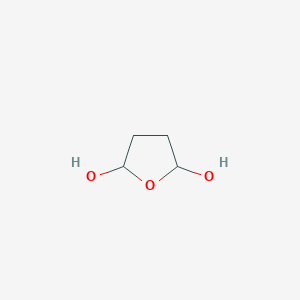![molecular formula C13H12N2S B11807502 5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B11807502.png)
5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with methyl groups at positions 5 and 6, and a thiophene ring at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with thiophene-3-carboxaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
化学反応の分析
反応の種類
5,6-ジメチル-2-(チオフェン-3-イル)-1H-ベンゾ[d]イミダゾールは、以下の化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化され、対応するスルホキシドまたはスルホンを生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元された誘導体をもたらします。
置換: 求電子置換反応や求核置換反応は、チオフェン環またはベンゾイミダゾール核で起こり、さまざまな置換誘導体の生成につながります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウムまたは触媒の存在下での過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: 求電子置換のためのハロゲン化剤または求核置換のためのアミンなどの求核剤。
生成される主な生成物
酸化: スルホキシドとスルホン。
還元: 還元されたベンゾイミダゾール誘導体。
置換: さまざまな置換ベンゾイミダゾールおよびチオフェン誘導体。
4. 科学研究への応用
5,6-ジメチル-2-(チオフェン-3-イル)-1H-ベンゾ[d]イミダゾールは、科学研究においていくつかの応用があります。
医薬品化学: この化合物は、特に抗菌性、抗ウイルス性、抗癌性などの薬理活性を持つ新しい薬剤の開発におけるファーマコフォアとしての可能性について研究されています。
材料科学: 有機半導体や導電性ポリマーの合成に使用されており、有機発光ダイオード(OLED)や有機太陽電池(OPV)などの電子デバイスの開発に不可欠です。
有機合成: この化合物は、さまざまな化学反応やプロセスで重要な役割を果たす、より複雑な複素環化合物の合成のためのビルディングブロックとして役立ちます。
科学的研究の応用
5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers, which are essential in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
作用機序
5,6-ジメチル-2-(チオフェン-3-イル)-1H-ベンゾ[d]イミダゾールの作用機序は、その具体的な用途によって異なります。
医薬品化学: この化合物は、酵素、受容体、またはDNAなどの生体標的に作用し、特定の生化学経路の阻害または活性化につながる可能性があります。たとえば、微生物の増殖や癌細胞の増殖に関与する特定の酵素の活性を阻害する可能性があります。
材料科学: 電子用途では、この化合物の作用機序は、共役系を介した電荷キャリア(電子またはホール)の輸送に関係しており、半導体または導電性材料としての機能にとって不可欠です。
類似化合物との比較
類似化合物
2-(チオフェン-2-イル)-1H-ベンゾ[d]イミダゾール: 類似した構造ですが、チオフェン環が3位ではなく2位にあります。
5,6-ジメチル-1H-ベンゾ[d]イミダゾール: チオフェン環がないため、化学反応性や用途の点で汎用性が低くなります。
2-(フラン-3-イル)-1H-ベンゾ[d]イミダゾール: 類似した構造ですが、チオフェン環ではなくフラン環を持っています。
ユニークさ
5,6-ジメチル-2-(チオフェン-3-イル)-1H-ベンゾ[d]イミダゾールは、メチル基とチオフェン環の両方が存在することによってユニークであり、化学反応性と潜在的な用途を向上させています。チオフェン環は、化学修飾のための追加の部位を提供し、さまざまな研究および産業用途向けの汎用性の高い化合物となっています。
特性
分子式 |
C13H12N2S |
|---|---|
分子量 |
228.31 g/mol |
IUPAC名 |
5,6-dimethyl-2-thiophen-3-yl-1H-benzimidazole |
InChI |
InChI=1S/C13H12N2S/c1-8-5-11-12(6-9(8)2)15-13(14-11)10-3-4-16-7-10/h3-7H,1-2H3,(H,14,15) |
InChIキー |
IJPHFQDOHXLBOR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



